4-Amino-N-butyl-1-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N-butyl-1-propyl-1H-pyrazole-5-carboxamide is an organic compound with the molecular formula C8H14N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-butyl-1-propyl-1H-pyrazole-5-carboxamide typically involves multiple steps One common method includes the reaction of a substituted hydrazine with a β-keto ester to form a pyrazole ringThe final step involves the formation of the carboxamide group .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of solvents such as chloroform, ethyl acetate, and methanol, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-butyl-1-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and amides, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-Amino-N-butyl-1-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of drugs like sildenafil, which is used to treat erectile dysfunction.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-N-butyl-1-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In the case of its role as an intermediate in sildenafil synthesis, it contributes to the inhibition of phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and resulting in vasodilation and improved blood flow .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Another pyrazole derivative with similar chemical properties.
4-Amino-2-methyl-5-propyl-3-pyrazolecarboxamide: A structurally related compound with different substitution patterns.
Uniqueness
4-Amino-N-butyl-1-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of sildenafil highlights its importance in pharmaceutical chemistry .
Properties
IUPAC Name |
4-amino-N-butyl-2-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-3-5-6-13-11(16)10-9(12)8-14-15(10)7-4-2/h8H,3-7,12H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWVOZZUJLSXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=NN1CCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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